
2,3,6-Trichlorophenol-4,5-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichlorophenol-4,5-D2: is a deuterated derivative of 2,3,6-Trichlorophenol, a chlorinated phenol compound. This compound is characterized by the presence of three chlorine atoms and two deuterium atoms attached to the phenol ring. It is commonly used in various scientific research applications due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenol-4,5-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. The process begins with the electrophilic chlorination of phenol to produce 2,3,6-Trichlorophenol. This is followed by a deuterium exchange reaction using deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of phenol using chlorine gas in the presence of a catalyst. The deuterium exchange is then carried out using deuterated solvents and reagents in specialized reactors to ensure high isotopic purity and yield .
化学反应分析
Types of Reactions: 2,3,6-Trichlorophenol-4,5-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols or completely dechlorinated phenol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Produces chlorinated quinones.
Reduction: Results in partially or fully dechlorinated phenols.
Substitution: Yields substituted phenols with various functional groups.
科学研究应用
2,3,6-Trichlorophenol-4,5-D2 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of chlorinated phenols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated phenols in the body.
Industry: Applied in environmental studies to monitor the degradation and persistence of chlorinated phenols in the environment
作用机制
The mechanism of action of 2,3,6-Trichlorophenol-4,5-D2 involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in oxidative stress and detoxification pathways.
Pathways Involved: The compound is metabolized through phase I and phase II detoxification pathways, involving cytochrome P450 enzymes and conjugation reactions with glutathione.
相似化合物的比较
- 2,4,6-Trichlorophenol-3,5-D2
- 2,4,5-Trichlorophenol-3,6-D2
- 2,3,5,6-Tetrachlorophenol
Comparison:
- 2,3,6-Trichlorophenol-4,5-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes.
- Compared to other trichlorophenols, it offers higher specificity and sensitivity in analytical applications due to the presence of deuterium atoms .
属性
分子式 |
C6H3Cl3O |
|---|---|
分子量 |
199.5 g/mol |
IUPAC 名称 |
2,3,6-trichloro-4,5-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H/i1D,2D |
InChI 键 |
XGCHAIDDPMFRLJ-QDNHWIQGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1Cl)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)

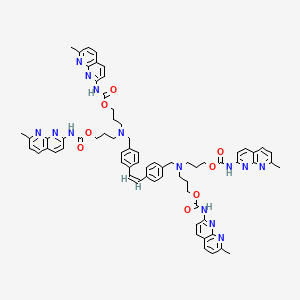

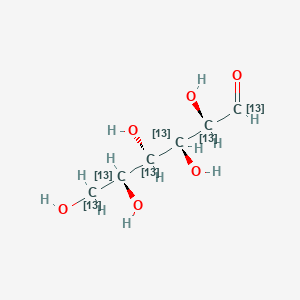
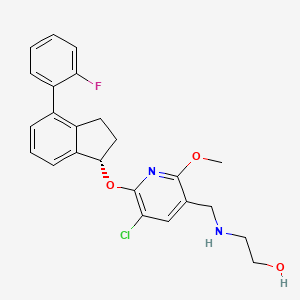
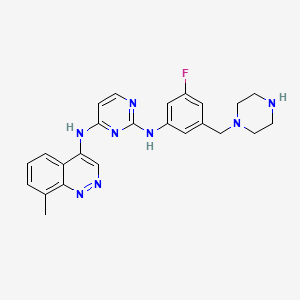
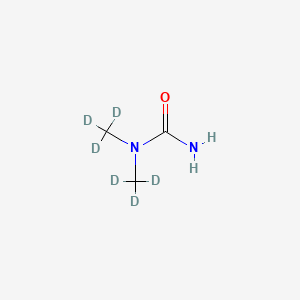
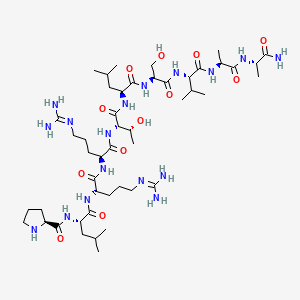
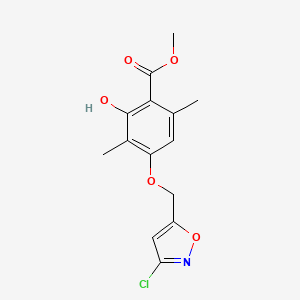
![copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;[1-[(5-amino-1-carboxypentyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-(2-azanidylacetyl)azanide](/img/structure/B12395684.png)
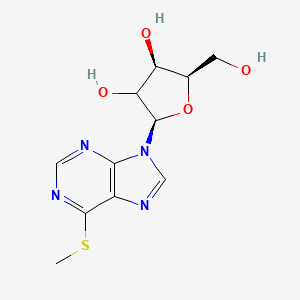
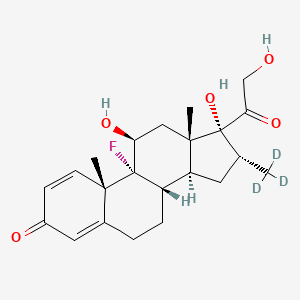
![6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12395704.png)
